6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate
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Overview
Description
6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[321]octane-6,7-dicarboxylate is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.
Scientific Research Applications
6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
6-O-tert-butyl 7-O-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI Key |
IMALXXQBKVAKSL-VWYCJHECSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CNC2 |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2 |
Origin of Product |
United States |
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